molecular formula C17H17ClFN3O2 B4185447 1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine

1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine

Cat. No. B4185447
M. Wt: 349.8 g/mol
InChI Key: SUAVILJNLWTWSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine, also known as CFPP, is a synthetic compound that belongs to the class of piperazine derivatives. CFPP has gained significant attention in the scientific community due to its potential therapeutic applications in various fields.

Mechanism of Action

The exact mechanism of action of 1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine is not fully understood. However, it is believed that 1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine exerts its therapeutic effects by modulating the activity of neurotransmitters and receptors in the brain, inhibiting the growth of cancer cells, and relaxing the smooth muscles in blood vessels.
Biochemical and Physiological Effects
1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine has been shown to have various biochemical and physiological effects. In animal models, 1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which are involved in regulating mood and behavior. 1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In cardiovascular diseases, 1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine has been shown to relax the smooth muscles in blood vessels, leading to vasodilation and improved blood flow.

Advantages and Limitations for Lab Experiments

1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine has several advantages for lab experiments. It is easy to synthesize, stable, and has a high purity level. 1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine is also soluble in water, which makes it easy to administer in animal models. However, 1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine has some limitations for lab experiments. It has a short half-life, which may limit its therapeutic efficacy. 1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine also has low bioavailability, which may limit its ability to reach the target tissues in the body.

Future Directions

There are several future directions for 1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine research. In neuroscience, 1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine can be further studied for its potential use as an anxiolytic and antidepressant drug. In oncology, 1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine can be studied for its potential use in combination with other chemotherapeutic agents to improve the efficacy of cancer treatment. In cardiovascular diseases, 1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine can be studied for its potential use as a vasodilator in the treatment of hypertension and other related conditions. Furthermore, the pharmacokinetics and pharmacodynamics of 1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine can be further studied to optimize its therapeutic efficacy.
Conclusion
In conclusion, 1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various fields. 1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine has been extensively studied for its anxiolytic and antidepressant effects in neuroscience, anti-tumor properties in oncology, and vasodilator effects in cardiovascular diseases. 1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine has several advantages for lab experiments, including easy synthesis and high purity level, but also has some limitations, including short half-life and low bioavailability. There are several future directions for 1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine research, including optimization of its pharmacokinetics and pharmacodynamics and potential use in combination with other chemotherapeutic agents.

Scientific Research Applications

1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and cardiovascular diseases. In neuroscience, 1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models. In oncology, 1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine has been studied for its anti-tumor properties and has shown promising results in inhibiting the growth of cancer cells. In cardiovascular diseases, 1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine has been studied for its potential use as a vasodilator and has shown to improve blood flow in animal models.

properties

IUPAC Name

2-(3-chloro-4-fluorophenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O2/c18-14-11-13(4-5-15(14)19)24-12-17(23)22-9-7-21(8-10-22)16-3-1-2-6-20-16/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAVILJNLWTWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)COC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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